1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione
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Overview
Description
1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a thione group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular pathways involved in cell growth and apoptosis, leading to the inhibition of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: This compound is structurally similar but lacks the triazole ring and thione group.
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: Similar in structure but contains hydroxy groups instead of methoxy groups.
Uniqueness
1,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of the triazole ring and thione group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
100781-49-5 |
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Molecular Formula |
C16H15N3O2S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-7-3-11(4-8-13)15-17-16(22)18-19(15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,18,22) |
InChI Key |
AXSMBAHCYJJLED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)NN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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